4-Bromo-3-chloro-2-propoxypyridine
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Overview
Description
4-Bromo-3-chloro-2-propoxypyridine is an organic compound with the molecular formula C8H9BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and propoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-propoxypyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination and chlorination of 2-propoxypyridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-propoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-chloro-2-propoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated pyridines on biological systems.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-propoxypyridine involves its interaction with various molecular targets. The halogen atoms and the propoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloropyridine
- 4-Chloro-3-bromopyridine
- 2-Bromo-3-chloropyridine
Comparison
Compared to its similar compounds, 4-Bromo-3-chloro-2-propoxypyridine is unique due to the presence of the propoxy group, which can significantly alter its chemical properties and reactivity
Properties
IUPAC Name |
4-bromo-3-chloro-2-propoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-2-5-12-8-7(10)6(9)3-4-11-8/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRYGKPCHQGEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CC(=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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